molecular formula C10H11NOS B8674613 (4-hydroxy-2,3,5-trimethylphenyl)thiocyanate

(4-hydroxy-2,3,5-trimethylphenyl)thiocyanate

Cat. No.: B8674613
M. Wt: 193.27 g/mol
InChI Key: VPXQNBOROMCRTG-UHFFFAOYSA-N
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Description

(4-hydroxy-2,3,5-trimethylphenyl)thiocyanate is an organic compound with the molecular formula C10H11NOS It is a derivative of phenol, characterized by the presence of three methyl groups and a thiocyanate group attached to the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-hydroxy-2,3,5-trimethylphenyl)thiocyanate typically involves the thiocyanation of 2,3,6-trimethylphenol. One common method includes the reaction of 2,3,6-trimethylphenol with thiocyanogen (SCN2) in the presence of a catalyst such as iron(III) chloride (FeCl3). The reaction is carried out under mild conditions, usually at room temperature, to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(4-hydroxy-2,3,5-trimethylphenyl)thiocyanate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the thiocyanate group to other functional groups such as amines.

    Substitution: The thiocyanate group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and trifloaluminate ionic liquids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.

Major Products Formed

    Oxidation: Produces quinones such as 2,3,6-trimethyl-1,4-benzoquinone.

    Reduction: Forms amines or other reduced derivatives.

    Substitution: Yields various substituted phenols depending on the nucleophile used.

Scientific Research Applications

(4-hydroxy-2,3,5-trimethylphenyl)thiocyanate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (4-hydroxy-2,3,5-trimethylphenyl)thiocyanate involves its interaction with various molecular targets. The thiocyanate group can participate in nucleophilic substitution reactions, while the phenolic hydroxyl group can form hydrogen bonds with biological molecules. These interactions can affect enzyme activity, protein function, and cellular processes, making the compound a valuable tool in biochemical research .

Comparison with Similar Compounds

Similar Compounds

    2,3,6-Trimethylphenol: Lacks the thiocyanate group, making it less reactive in certain chemical reactions.

    2,4,6-Trimethylphenol: An isomer with different substitution patterns, leading to distinct chemical properties.

    2,3,5-Trimethylphenol: Another isomer with unique reactivity and applications.

Uniqueness

(4-hydroxy-2,3,5-trimethylphenyl)thiocyanate is unique due to the presence of the thiocyanate group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H11NOS

Molecular Weight

193.27 g/mol

IUPAC Name

(4-hydroxy-2,3,5-trimethylphenyl) thiocyanate

InChI

InChI=1S/C10H11NOS/c1-6-4-9(13-5-11)7(2)8(3)10(6)12/h4,12H,1-3H3

InChI Key

VPXQNBOROMCRTG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1O)C)C)SC#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

2,3,6-trimethylphenol (1.6 g, 11.8 mmol) was disolved in 50 mL of anhydrous methanol which had been deoxygenated by bubbling with nitrogen. Ammonium thiocyanate (2.2 g, 28,9 mmol) was added to this solution which was then cooled to 0° C. and bubbled with chlorine gas. The initially colorless homogeneous solution becomes pink and then green with the formation of a white precipitate. The solution was stirred for 1 h at 0° C. and then for a further hour at 20° C. The dissolved chlorine was removed by bubbling with nitrogen and the precipitate removed by filtration. Evaporation of the filtrate under reduced pressure followed by drying under high vacuum (0.1 torr) yielded 2.20 g (97%) of 2,3,5-Trimethyl-4-hydroxyphenylthiocyanate in a form pure enough for the next step in the synthesis. An analytical sample was recrystallized from hexanes: white crystals, mp 100.3° C. 1H NMR (CDCl3) δ 7.2 (s, 1H), 5.0 (s, 1H) 2.4 (s, 3H), 2.2 (s, 6H).
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
2.2 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three

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